molecular formula C19H24N4O2 B5409046 N-(2-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

N-(2-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

Cat. No. B5409046
M. Wt: 340.4 g/mol
InChI Key: AHFXYSKEHCGAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, also known as TAPI-1, is a small molecule inhibitor of TNF-α converting enzyme (TACE) that plays a crucial role in the processing and release of pro-inflammatory cytokines. TACE is responsible for cleaving the membrane-bound pro-TNF-α into its soluble form, which is involved in the pathogenesis of various inflammatory diseases. TAPI-1 has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases and cancer.

Mechanism of Action

N-(2-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide acts as a competitive inhibitor of TACE by binding to the active site of the enzyme. It prevents the cleavage of pro-TNF-α, leading to a decrease in the release of the soluble form of TNF-α. This results in a reduction in the pro-inflammatory response and the associated pathologies.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines, reduces inflammation, and suppresses the activation of immune cells such as macrophages and T cells. This compound has also been shown to induce apoptosis in cancer cells, inhibit cancer cell invasion and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide in lab experiments include its high potency and specificity for TACE inhibition, its ability to inhibit the release of multiple pro-inflammatory cytokines, and its potential therapeutic applications in the treatment of inflammatory diseases and cancer. The limitations of using this compound in lab experiments include its potential off-target effects and the need for careful dose optimization to avoid toxicity.

Future Directions

There are several future directions for the research on N-(2-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide. One potential direction is the development of more potent and selective TACE inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other diseases such as Alzheimer's disease, multiple sclerosis, and rheumatoid arthritis. Additionally, the combination of this compound with other anti-inflammatory agents or chemotherapy drugs could provide a synergistic effect and improve the efficacy of treatment.

Synthesis Methods

N-(2-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-ethoxybenzoyl chloride with 4-(2-pyridinyl)-1-piperazinecarboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by acetylation of the amine group using acetic anhydride.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has been widely used in scientific research to investigate the role of TACE in various physiological and pathological processes. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. This compound has also been used to study the role of TACE in cancer cell invasion and metastasis.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-25-17-8-4-3-7-16(17)21-19(24)15-22-11-13-23(14-12-22)18-9-5-6-10-20-18/h3-10H,2,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFXYSKEHCGAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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